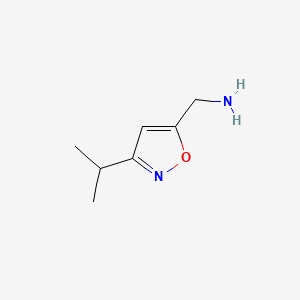

5-Aminomethyl-3-isopropylisoxazole

説明

Significance of the Isoxazole (B147169) Nucleus in Contemporary Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and material science. researchgate.netwisdomlib.orgnih.gov This structural motif is not merely a chemical curiosity; it is a recurring feature in a multitude of biologically active compounds. researchgate.netnih.govresearchgate.net The unique electronic and steric properties of the isoxazole nucleus allow it to participate in various non-covalent interactions, which can enhance a molecule's efficacy, reduce toxicity, and improve its pharmacokinetic profile. bohrium.com

The versatility of the isoxazole scaffold is evident in its presence in a wide array of pharmaceuticals, including antibiotics like cloxacillin (B1194729) and dicloxacillin, the anti-inflammatory drug valdecoxib, and the synthetic androgen danazol. njesr.com Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov The relative ease of synthesis and the ability to readily introduce diverse substituents make the isoxazole ring a popular and valuable building block for the development of new therapeutic agents. researchgate.net

Rationale for Investigating 5-Aminomethyl-3-isopropylisoxazole within Modern Research Paradigms

The specific arrangement of functional groups in this compound provides a compelling reason for its investigation. The aminomethyl group at the 5-position introduces a basic center and a potential point for further chemical modification, while the isopropyl group at the 3-position influences the compound's lipophilicity and steric profile. This combination of features makes it a valuable building block in the synthesis of more complex molecules. chemimpex.com

Research has indicated that this compound serves as a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its structural similarity to neurotransmitters suggests potential interactions with biological receptors. Furthermore, its application is being explored in other diverse fields such as agricultural chemistry for the development of new pesticides and in material science for creating advanced polymers. chemimpex.com

Historical Context of Related Chemical Entity Investigations and Precedents

The study of isoxazole derivatives is not a new endeavor. For decades, chemists have been intrigued by the chemistry and biological potential of this heterocyclic system. nih.gov Early investigations into naturally occurring isoxazoles, such as the antibiotic cycloserine and muscimol (B1676869), a psychoactive compound from Amanita muscaria mushrooms, laid the groundwork for future research. njesr.comsigmaaldrich.com

The development of synthetic methodologies, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, has been pivotal in expanding the library of isoxazole derivatives available for study. wikipedia.org This has led to the creation of numerous compounds with tailored properties and a deeper understanding of their structure-activity relationships. The success of early isoxazole-containing drugs spurred further exploration, cementing the isoxazole nucleus as a privileged scaffold in drug discovery. nih.govresearchgate.net

Current Gaps and Future Avenues in this compound Research

Despite the growing interest, the research landscape for this compound is not without its gaps. While its potential as a synthetic building block is recognized, a comprehensive understanding of its own biological activity profile remains to be fully elucidated. chemimpex.com Much of the current focus is on its utility in creating other molecules, rather than its intrinsic properties.

Future research should aim to fill these knowledge gaps. A thorough investigation into the pharmacological and toxicological properties of this compound is warranted. Exploring its potential interactions with a wider range of biological targets could uncover novel therapeutic applications. Furthermore, the development of more efficient and sustainable synthetic routes to this compound would be beneficial for both academic research and potential industrial applications. The exploration of its use in creating novel materials with unique properties also presents an exciting frontier. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXNIPKWBZUUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424355 | |

| Record name | 5-Aminomethyl-3-isopropylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-30-0 | |

| Record name | 5-Aminomethyl-3-isopropylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Aminomethyl 3 Isopropylisoxazole

Strategic Retrosynthesis of the 5-Aminomethyl-3-isopropylisoxazole Scaffold

The retrosynthetic analysis of this compound identifies the isoxazole (B147169) ring as the primary site for strategic disconnection. The most common and robust method for constructing the isoxazole core is the [3+2] cycloaddition reaction. researchgate.net This leads to two key synthons: a nitrile oxide and a dipolarophile, typically an alkyne or alkene. youtube.com

For the target molecule, the most logical disconnection is across the C-O and C-C bonds of the ring, which breaks the molecule down into an isopropyl-substituted nitrile oxide and a propargylamine (B41283) equivalent.

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection 1 (C-N and C-O bonds): Functional group interconversion (FGI) of the aminomethyl group to a more stable precursor, such as a hydroxymethyl or halomethyl group, which can be later converted to the amine. A common precursor is a propargyl alcohol or halide derivative.

Disconnection 2 ([3+2] Cycloaddition): This breaks the isoxazole ring into its core components. The isopropyl group at the 3-position suggests its origin from isobutyraldoxime, which can be converted into the corresponding nitrile oxide. The 5-substituted aminomethyl group (or its precursor) would originate from a terminal alkyne. This leads to isobutyronitrile (B166230) oxide and propargylamine (or a protected version) as the key starting fragments.

This analysis establishes the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne as the most direct synthetic strategy.

Classical and Modern Approaches to the De Novo Synthesis of this compound

The de novo synthesis of the this compound scaffold is dominated by the construction of the heterocyclic ring, followed by or incorporating the necessary functional groups.

The 1,3-dipolar cycloaddition reaction is a cornerstone for synthesizing isoxazole rings, offering high regioselectivity for producing 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov The standard approach involves the reaction of a terminal alkyne with a nitrile oxide, which is typically generated in situ from a precursor like a hydroximinoyl chloride or an oxime. youtube.comnih.gov

In the context of this compound, the reaction would proceed between isobutyronitrile oxide (the 1,3-dipole) and a suitable three-carbon dipolarophile with a latent amino function, such as propargylamine or N-protected propargylamine. The nitrile oxide itself is generated in situ from the corresponding isobutyraldoxime by oxidation or from N-hydroxyisobutyrimidoyl chloride via dehydrohalogenation. organic-chemistry.orgrsc.org

Table 1: Conditions for Isoxazole Synthesis via [3+2] Cycloaddition

| Catalyst/Reagent | Solvent | Temperature | Key Features |

|---|---|---|---|

| Copper(I) | Various organic solvents | Room Temp | Improves regioselectivity and yields for terminal alkynes. beilstein-journals.org |

| Base (e.g., DIPEA) | Water/Methanol (B129727) | Room Temp | Metal-free, environmentally friendly conditions. beilstein-journals.org |

| Oxone | Aqueous medium | Room Temp | Metal-free oxidation of aldoximes to nitrile oxides. rsc.org |

| Mechanochemical (Ball-milling) | Solvent-free | N/A | Green, scalable synthesis with reduced waste. nih.govrsc.org |

This table is interactive. You can sort and filter the data.

The reaction between the in situ generated nitrile oxide and the alkyne yields the stable, aromatic isoxazole ring. youtube.com

Functional group interconversions (FGIs) are essential for introducing the aminomethyl group, as direct cycloaddition with propargylamine can be challenging due to side reactions. fiveable.mesolubilityofthings.com A more common strategy involves using an alkyne with a precursor functional group that is later converted to the amine.

Introduction of the Aminomethyl Group: A prevalent method involves synthesizing a 5-(halomethyl) or 5-(hydroxymethyl)-3-isopropylisoxazole intermediate. For instance, a patent describes reacting 3-bromo-5-bromomethyl-isoxazole with ammonia (B1221849) to yield the aminomethyl product. google.com Alternatively, a 5-(hydroxymethyl)isoxazole can be converted to a reactive ester (e.g., tosylate or mesylate) and subsequently displaced with ammonia or an ammonia equivalent to form the primary amine. google.com Another approach involves the reduction of a 5-cyano or 5-azidomethyl-isoxazole derivative.

Derivatization: Once the this compound scaffold is synthesized, both the aminomethyl and isopropyl groups are available for further chemical modification.

Aminomethyl Group: The primary amine is a versatile handle for derivatization. It can readily undergo acylation with acyl chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and participate in alkylation reactions. organic-chemistry.orgyoutube.com

Isopropyl Position: While the isopropyl group is generally less reactive, advanced C-H activation methodologies could potentially allow for its functionalization, although this is a more complex transformation.

Stereoselective and Asymmetric Synthetic Pathways for this compound (if applicable)

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the principles of asymmetric synthesis are highly relevant for creating chiral derivatives of this scaffold, should a stereocenter be introduced (e.g., by substitution on the aminomethyl group or the isoxazole ring).

Significant progress has been made in the asymmetric synthesis of isoxazoles and their partially saturated isoxazoline (B3343090) analogues. researchgate.net Methodologies often rely on catalytic asymmetric [3+2] cycloaddition reactions. nih.gov These reactions employ chiral ligands complexed to metal catalysts or organocatalysts to control the stereochemical outcome. rsc.orgbit.edu.cn For example, squaramide-catalyzed domino reactions have been developed to produce complex isoxazole-containing spirooxindoles with excellent diastereo- and enantioselectivity. rsc.orgbit.edu.cn

Should a chiral analogue of this compound be desired, these asymmetric cycloaddition strategies could be adapted, for instance, by reacting the nitrile oxide with a prochiral alkene instead of an alkyne to generate a chiral isoxazoline, which could then be oxidized to the isoxazole. nih.govacs.org

Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of green methodologies for isoxazole synthesis that minimize waste and avoid hazardous solvents. rsc.orgnih.govnih.gov

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green alternatives for isoxazole synthesis focus on using water as a reaction medium or eliminating the solvent entirely. preprints.orgelifesciences.org

Aqueous Media Syntheses: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Several methods for isoxazole synthesis have been adapted to aqueous conditions. One approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in water, which proceeds efficiently without a catalyst to form 5-arylisoxazoles. nih.govmdpi.comresearchgate.net Another method reports the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds in a water-methanol mixture at room temperature, providing a rapid and environmentally friendly route to trisubstituted isoxazoles. beilstein-journals.org

Solvent-Free Syntheses: Solvent-free, or solid-state, reactions represent a significant step forward in green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, has been successfully applied to the synthesis of 3,5-disubstituted isoxazoles. nih.govrsc.org This technique allows for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to proceed in moderate to excellent yields without any solvent, offering a scalable and efficient process. nih.gov Another green approach is the use of microwave irradiation, which can accelerate reaction rates and often leads to higher yields with less energy consumption compared to conventional heating. nih.gov

Table 2: Comparison of Green Synthesis Methods for Isoxazoles

| Method | Key Advantage | Reaction Time | Typical Yield |

|---|---|---|---|

| Aqueous Media | Environmentally benign solvent | 1-2 hours | Good to High beilstein-journals.orgmdpi.com |

| Ultrasonic Irradiation | Reduced reaction time, energy efficient | < 1.5 hours | High preprints.orgelifesciences.org |

| Mechanochemical (Ball-milling) | Solvent-free, scalable | Varies | Moderate to Excellent nih.gov |

| Microwave Irradiation | Rapid, high yields | Minutes | High nih.gov |

This table is interactive. You can sort and filter the data.

These green methodologies are directly applicable to the synthesis of this compound and its derivatives, offering more sustainable pathways than classical solvent-based approaches.

Catalytic Methodologies for Enhanced Synthetic Efficiency and Sustainability

The synthesis of isoxazole derivatives has increasingly benefited from the development of catalytic methods aimed at improving reaction rates, yields, and environmental profiles. For a target molecule like this compound, several catalytic strategies can be envisaged, drawing from successful applications in the synthesis of structurally related compounds.

One of the most pertinent catalytic transformations in the synthesis of aminomethylisoxazoles is the reduction of a precursor. For instance, the synthesis of 3-hydroxy-5-aminomethylisoxazole has been achieved through the catalytic hydrogenation of 3-benzyloxy-5-aminomethyl-isoxazole. google.com This reaction typically employs a palladium on charcoal (Pd/C) catalyst under normal pressure and at room temperature. google.com Such a method is highly efficient and selective, offering a clean conversion to the desired amine. The use of hydrogen gas and a recyclable catalyst like Pd/C aligns with the principles of green chemistry by minimizing waste.

Another avenue for catalytic synthesis involves multicomponent reactions (MCRs), which have gained traction for their ability to construct complex molecules in a single step from simple starting materials. mdpi.comresearchgate.net Research on the synthesis of isoxazol-5(4H)-ones has demonstrated the efficacy of catalysts like propylamine-functionalized cellulose (B213188) in promoting the three-component reaction of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde. mdpi.comresearchgate.net This approach, often conducted in environmentally benign solvents like water, offers high atom economy and simplified purification procedures. mdpi.comresearchgate.net While not a direct synthesis of this compound, it showcases a catalytic platform that could be adapted.

Furthermore, intramolecular cycloaddition reactions represent a powerful tool for the formation of the isoxazole ring. The use of hypervalent iodine species to catalyze the intramolecular oxidative cycloaddition of aldoximes has been reported for the synthesis of condensed isoxazole derivatives. mdpi.com This methodology provides a metal-free alternative for ring construction, often proceeding under mild conditions with high efficiency.

The table below summarizes various catalytic methods used for the synthesis of related isoxazole compounds, which could potentially be adapted for the synthesis of this compound.

| Catalyst | Substrate(s) | Product | Reaction Type | Key Advantages |

| Palladium on Charcoal (Pd/C) | 3-Benzyloxy-5-aminomethyl-isoxazole, Hydrogen | 3-Hydroxy-5-aminomethyl-isoxazole | Hydrogenation | High efficiency, clean conversion, recyclable catalyst |

| Propylamine-functionalized Cellulose | β-ketoester, Hydroxylamine hydrochloride, Aldehyde | 3,4-disubstituted isoxazol-5(4H)-one | Multicomponent Reaction | Green solvent (water), high atom economy, mild conditions |

| Hypervalent Iodine(III) Species | Alkyne- or alkene-tethered aldoximes | Condensed isoxazoles | Intramolecular Oxidative Cycloaddition | Metal-free, mild reaction conditions, high efficiency |

Process Optimization and Scale-Up Research Considerations for this compound Synthesis

Key Considerations for Process Optimization and Scale-Up:

Route Scouting and Selection: The initial step involves evaluating different synthetic routes for their scalability. A route that is high-yielding and efficient on a small scale may not be suitable for large-scale production due to factors like the use of hazardous reagents, extreme reaction conditions, or expensive catalysts. The ideal route should involve readily available and inexpensive starting materials and intermediates.

Parameter Optimization: Each step of the chosen synthetic route must be rigorously optimized. This includes investigating the impact of reaction parameters such as temperature, pressure, reaction time, stoichiometry of reactants, and catalyst loading on the yield and purity of the product. Design of Experiments (DoE) is a powerful statistical tool often employed for this purpose.

Solvent and Reagent Selection: The choice of solvents and reagents is critical. On a large scale, factors such as toxicity, flammability, environmental impact, and cost become paramount. A shift towards greener solvents and less hazardous reagents is a key goal in modern process chemistry. For example, replacing chlorinated solvents with more benign alternatives like ethanol (B145695) or water is often a priority.

Work-up and Purification: The isolation and purification of the final product must be scalable and efficient. Methods that are convenient in the lab, such as column chromatography, are often impractical and expensive on an industrial scale. Crystallization, distillation, and extraction are more common large-scale purification techniques. The development of a robust crystallization process is often a key focus of process development to ensure high purity and consistent physical properties of the final product.

Process Safety and Hazard Analysis: A thorough hazard analysis of each step in the process is mandatory. This includes identifying potential thermal runaways, the formation of explosive mixtures, and the handling of toxic materials. Process safety studies, such as reaction calorimetry, are essential to understand the thermal profile of the reactions and to design appropriate cooling and emergency shutdown systems.

Impurity Profiling: The identification, quantification, and control of impurities are critical for pharmaceutical intermediates. Regulatory agencies require a thorough understanding of the impurity profile of the active pharmaceutical ingredient (API) and its intermediates. Process optimization must focus on minimizing the formation of impurities and developing effective methods for their removal.

Chemical Derivatization and Structure Activity Relationship Sar Methodologies for 5 Aminomethyl 3 Isopropylisoxazole Analogs

Rational Design Strategies for Structural Analogs of 5-Aminomethyl-3-isopropylisoxazole

Rational design strategies for creating structural analogs of this compound are centered on modifying its three key components: the isoxazole (B147169) ring, the aminomethyl moiety, and the isopropyl group.

Bioisosterism is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound core, bioisosteric replacements can be considered for the isoxazole ring itself or for the substituents at positions 3 and 5.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its electronic properties and ability to participate in hydrogen bonding are critical to its biological activity. nih.gov Bioisosteric replacement of the isoxazole ring with other five- or six-membered heterocycles can lead to significant changes in activity. For instance, replacement with pyridine, oxadiazole, or an acyl group has been shown to result in ligands with a wide range of affinities for nicotinic cholinergic receptors. Current time information in Bangalore, IN.

Table 1: Potential Bioisosteric Replacements for the Isoxazole Ring

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Isoxazole | Pyrazole | Altered hydrogen bonding capability and electronic distribution. |

| Isoxazole | Oxadiazole | Changes in polarity and metabolic stability. Current time information in Bangalore, IN. |

| Isoxazole | Thiazole | Introduction of a sulfur atom can alter size and electronic properties. |

| Isoxazole | Pyridine | Increased basicity and potential for different interactions. Current time information in Bangalore, IN. |

The aminomethyl group at the 5-position of the isoxazole ring is a primary amine, offering a versatile handle for chemical modification to create research probes. These probes can be instrumental in identifying biological targets, elucidating mechanisms of action, and visualizing the distribution of the compound in biological systems.

Functionalization of the primary amine can include acylation, sulfonylation, and alkylation to introduce a variety of functionalities. For developing research probes, this could involve the attachment of:

Fluorophores: To enable visualization by fluorescence microscopy.

Biotin (B1667282): For use in affinity-based pulldown assays to identify protein binding partners.

Radiolabels: Such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), for use in radioligand binding assays and pharmacokinetic studies.

Photoaffinity labels: These are chemically inert groups that become reactive upon photolysis, allowing for covalent labeling of binding partners. The intrinsic photochemistry of the isoxazole ring itself can also be harnessed for photo-crosslinking. nih.gov

The synthesis of 5-(azidomethyl) derivatives from 5-(hydroxymethyl) precursors provides a route to amines via reduction, and these azide (B81097) intermediates can also be used in "click chemistry" to attach probes. nih.gov

The isopropyl group at the 3-position is a small, lipophilic substituent that will occupy a specific binding pocket on a target protein. Varying this substituent can provide valuable information about the size, shape, and electronic requirements of this pocket.

Systematic variation of the alkyl chain length and branching can modulate the lipophilicity and steric profile of the molecule. For example, replacing the isopropyl group with smaller (ethyl, methyl) or larger (tert-butyl, cyclohexyl) alkyl groups can probe the limits of the binding pocket. The introduction of heteroatoms or functional groups into the alkyl chain can also be explored. For instance, replacing a carbon with an oxygen to form an ether or introducing a hydroxyl group can alter polarity and hydrogen bonding potential. Studies on other heterocyclic systems have shown that the length and parity of an alkyl chain can have significant effects on the molecule's physical and biological properties. rsc.org

Table 2: Proposed Variations of the C3-Substituent

| Original Substituent | Proposed Variation | Rationale |

| Isopropyl | Methyl, Ethyl | Decrease steric bulk, probe for minimal required size. |

| Isopropyl | Cyclopropyl, Cyclobutyl | Introduce conformational rigidity. |

| Isopropyl | tert-Butyl | Increase steric bulk to define pocket limits. |

| Isopropyl | Methoxy, Ethoxy | Introduce polarity and hydrogen bond acceptor capability. |

| Isopropyl | Trifluoromethyl | Alter electronic properties and metabolic stability. |

Synthetic Access to Key Derivations and Libraries of this compound Analogs

The synthesis of libraries of this compound analogs relies on robust and versatile synthetic methodologies. The core of this scaffold is a 3,5-disubstituted isoxazole, for which several synthetic strategies exist.

One of the most common and versatile methods for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govmdpi.com In the context of this compound, this would involve the reaction of isobutyronitrile (B166230) oxide with a propargylamine (B41283) derivative. The nitrile oxide can be generated in situ from the corresponding aldoxime.

Another approach involves the reaction of α,β-unsaturated oximes with an oxidizing agent such as manganese dioxide (MnO₂). nih.gov This method provides a convenient route to 3,5-disubstituted isoxazoles from readily available starting materials.

For the creation of a library of analogs, solid-phase synthesis can be employed. Isoxazole-based combinatorial libraries have been generated on solid support, allowing for the rapid synthesis of a large number of compounds for high-throughput screening. nih.gov A general synthetic scheme for accessing a library of analogs could involve the synthesis of a key intermediate, such as (3-isopropylisoxazol-5-yl)methanol, which can then be converted to the aminomethyl group and subsequently derivatized. nih.gov

The use of deep eutectic solvents (DES) has also been reported for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles, offering a greener and more efficient alternative to traditional solvents. nih.govorganic-chemistry.org

Methodologies for Investigating Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Derivatives

Investigating the SAR and SPR of a library of this compound derivatives is crucial for identifying compounds with improved properties. This involves a systematic approach to synthesizing and testing analogs to understand how structural modifications affect biological activity and physicochemical properties.

A well-designed experiment is essential for efficiently exploring the chemical space and extracting meaningful SAR data. A comprehensive SAR study would involve the systematic variation of the substituents at the 3- and 5-positions and on the aminomethyl group.

A combinatorial library approach, where different building blocks are combined in a systematic manner, can be used to generate a diverse set of analogs. nih.gov The design of such a library should aim to cover a wide range of physicochemical properties, such as lipophilicity, electronic character, and steric bulk.

Table 3: Example of a Combinatorial Library Design for SAR Studies

| R1 (at C3) | R2 (at C5) | R3 (on Amino) |

| Isopropyl | Aminomethyl | H |

| Ethyl | Aminomethyl | Acetyl |

| Cyclopropyl | Aminomethyl | Methylsulfonyl |

| tert-Butyl | Aminomethyl | Benzyl |

| Methoxy | (N-acetyl)aminomethyl | H |

The resulting compounds would then be subjected to a battery of in vitro and in vivo assays to determine their biological activity. The data generated would be analyzed to identify trends and build a quantitative structure-activity relationship (QSAR) model. This model can then be used to predict the activity of new, untested analogs and guide the design of the next generation of compounds.

Data Analysis Techniques for SAR Profiling and Interpretation

The interpretation of Structure-Activity Relationship (SAR) data for this compound analogs relies on a suite of advanced data analysis techniques. These methods are essential for transforming raw biological data into meaningful insights that guide the drug design process. The primary goal is to build predictive models that correlate specific structural features of the analogs with their biological activity.

Computational and In Silico Methods:

A cornerstone of modern SAR analysis is the use of computational tools. Molecular docking studies, for instance, are employed to predict the binding orientation and affinity of this compound analogs within the active site of a target protein. acs.org These simulations provide a three-dimensional view of the interactions, highlighting key hydrogen bonds, hydrophobic interactions, or electrostatic contacts that contribute to binding. For example, docking studies on isoxazole derivatives have been used to identify crucial interactions within the active site of enzymes like carbonic anhydrase. acs.orgnih.gov

Molecular Dynamics (MD) simulations offer a more dynamic picture, simulating the movement of the ligand-protein complex over time. nih.gov This allows researchers to assess the stability of the predicted binding pose and understand how conformational changes in both the ligand and the protein might influence activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling represents a quantitative approach to SAR analysis. It involves the development of mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural descriptors. A common technique is Multiple Linear Regression (MLR), which can be used to find correlations between molecular structure and biological properties. nih.gov For isoxazole derivatives, QSAR models can predict the activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

The data derived from these analytical techniques are often compiled into comprehensive tables to facilitate direct comparison and interpretation.

Table 1: Data Analysis Techniques in SAR Profiling of Isoxazole Analogs

| Data Analysis Technique | Application in SAR Profiling | Insights Gained |

| Molecular Docking | Predicts the preferred binding mode of analogs in a protein's active site. acs.org | Identifies key amino acid residues involved in binding and suggests potential modifications to enhance affinity. dundee.ac.uk |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. nih.gov | Assesses the stability of binding interactions and reveals conformational changes that affect activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models correlating chemical structure with biological activity. nih.gov | Predicts the activity of new analogs and helps to understand which properties are most important for potency. |

| Multiple Linear Regression (MLR) | A statistical method used within QSAR to model the relationship between multiple independent variables (descriptors) and a dependent variable (activity). nih.gov | Creates a predictive equation that quantifies the contribution of different structural features to the overall biological effect. nih.gov |

Combinatorial Chemistry and High-Throughput Synthesis Approaches for Library Generation of this compound Analogs

To efficiently explore the SAR of this compound, medicinal chemists employ combinatorial chemistry and high-throughput synthesis techniques. These strategies allow for the rapid generation of large, diverse libraries of analogs, which can then be screened for biological activity.

Solid-Phase Synthesis:

A prevalent method in combinatorial chemistry is solid-phase synthesis. nih.govias.ac.in In this approach, the core scaffold, or a precursor, is attached to a solid support (a resin bead). A series of chemical reactions is then performed in a sequential manner, with excess reagents and by-products being easily washed away after each step. This methodology is highly amenable to automation and allows for the parallel synthesis of hundreds or even thousands of distinct compounds. For isoxazole-based libraries, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been identified as useful starting points for solid-phase synthesis. nih.govias.ac.in

Key Reactions for Library Generation:

The generation of diverse libraries from a this compound core would involve modifying the aminomethyl group and potentially the isopropyl group or the isoxazole ring itself. A variety of chemical reactions can be adapted for high-throughput synthesis, including:

Reductive Amination: The primary amine of this compound can be reacted with a diverse set of aldehydes or ketones, followed by reduction, to generate a library of secondary amines.

Acylation: Reaction of the aminomethyl group with a library of carboxylic acids or acyl chlorides yields a diverse set of amides.

1,3-Dipolar Cycloadditions: This is a fundamental reaction for constructing the isoxazole ring itself. By varying the starting materials (e.g., nitrile oxides and alkynes), libraries of isoxazoles with different substituents at various positions can be synthesized. mdpi.com

Multi-component Reactions: Reactions like the Baylis-Hillman reaction and Michael addition have been used in the parallel synthesis of highly functionalized isoxazole-based libraries. nih.govias.ac.in

These synthetic approaches, often carried out on automated platforms, dramatically accelerate the lead generation and optimization phases of drug discovery.

Table 2: Synthetic Approaches for Generating Isoxazole Analog Libraries

| Synthetic Approach | Description | Applicability to this compound |

| Solid-Phase Synthesis | The compound is built step-by-step on a solid resin support, allowing for easy purification. acs.org | Ideal for creating large libraries by modifying the aminomethyl group with various building blocks. |

| Reductive Amination | Reacts the amine with aldehydes/ketones to form new C-N bonds. ias.ac.in | Generates a diverse library of secondary or tertiary amine analogs from the primary aminomethyl group. |

| Acylation / Amide Coupling | Forms an amide bond between the amine and a carboxylic acid. | Creates a library of amide derivatives, exploring the impact of different acyl groups on activity. |

| 1,3-Dipolar Cycloaddition | A key reaction to form the isoxazole ring from simpler precursors. mdpi.com | Used in the foundational synthesis of the core scaffold with variations at positions 3 and 5. |

| Baylis-Hillman Reaction | An addition reaction between an aldehyde and an activated alkene. nih.govias.ac.in | Can be used to introduce complex functional groups in a parallel synthesis format for library creation. nih.govias.ac.in |

Biological and Mechanistic Evaluation Methodologies of 5 Aminomethyl 3 Isopropylisoxazole and Its Analogs

In Vitro Assay Development and Validation for Biological Activity Profiling of 5-Aminomethyl-3-isopropylisoxazole

The initial step in characterizing the biological effects of this compound and its analogs involves the development and validation of a battery of in vitro assays. These assays are designed to be scalable and provide a broad overview of the compound's potential interactions with biological macromolecules and its effects on cellular functions.

Enzyme Inhibition and Activation Assays

Enzyme assays are fundamental in determining if a compound can modulate the activity of specific enzymes, which are common drug targets. Isoxazole (B147169) derivatives have been evaluated against a range of enzymes. nih.govnih.govnih.gov

The evaluation process typically involves incubating the enzyme with its substrate and varying concentrations of the test compound. The enzyme activity is then measured using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry. The half-maximal inhibitory concentration (IC₅₀) or activation concentration (AC₅₀) is then calculated to quantify the compound's potency.

For instance, various isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govresearchgate.net Similarly, isoxazole-containing compounds have been designed and tested as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in the production of uric acid. nih.gov

Table 1: Example Data for Enzyme Inhibition by Isoxazole Analogs

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Assay Method |

| Analog A | Cyclooxygenase-2 (COX-2) | 0.85 ± 0.04 | Fluorometric Assay |

| Analog B | Xanthine Oxidase (XO) | 0.13 ± 0.01 | Spectrophotometric Assay |

| Analog C | 5-Lipoxygenase (5-LOX) | 0.4 ± 0.02 | Chemiluminescent Assay |

Note: The data in this table is illustrative and based on findings for various isoxazole derivatives, not specifically this compound.

Receptor Binding and Ligand-Target Interaction Studies

To investigate if this compound or its analogs interact with specific receptors, receptor binding assays are employed. These assays measure the affinity of a compound for a receptor, which can be a cell surface or intracellular protein. Radioligand binding assays are a classic example, where a radiolabeled ligand known to bind to the receptor is competed off by the test compound. The amount of radioactivity displaced is proportional to the binding affinity of the test compound.

For example, isoxazole derivatives have been explored for their interaction with G-protein coupled receptors (GPCRs) and other receptor types. A patent for certain isoxazolo-pyridine derivatives describes a receptor binding assay for GABA A receptors using [³H]flumazenil with membranes from cells expressing different receptor subunit combinations. nih.gov

Modern techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide more detailed information on the kinetics and thermodynamics of the ligand-receptor interaction, offering insights into the binding mechanism.

Cell-Based Functional Assays and Phenotypic Screening Methodologies

Cell-based assays are crucial for understanding the effect of a compound in a more biologically relevant context. news-medical.net These assays can range from measuring general cellular health to more specific functional readouts.

Cytotoxicity Assays: Initial screening often involves assessing the cytotoxicity of the compounds on various cell lines to determine a therapeutic window. Assays like the MTT or MTS assay measure cell viability. nih.gov

Phenotypic Screening: This approach involves observing changes in the cellular phenotype upon treatment with the compound, without a preconceived target. pharmafeatures.com For example, a sea urchin embryo assay has been used to evaluate the antimitotic activity of certain isoxazole-5-carboxamides. bohrium.com

Functional Assays: These assays measure specific cellular responses. For instance, if a compound is hypothesized to have anti-inflammatory properties, an assay measuring the inhibition of pro-inflammatory cytokine release (e.g., IL-6, TNF-α) from stimulated immune cells would be appropriate.

Table 2: Illustrative Data from Cell-Based Assays of Isoxazole Analogs

| Compound/Analog | Cell Line | Assay Type | Endpoint | Result (EC₅₀ or % Inhibition) |

| Analog D | MCF-7 (Breast Cancer) | Antiproliferative | Cell Viability | IC₅₀ = 15.2 µM |

| Analog E | RAW 264.7 (Macrophage) | Anti-inflammatory | Nitric Oxide Production | 65% inhibition at 10 µM |

| Analog F | PC-3 (Prostate Cancer) | Apoptosis Induction | Caspase-3/7 Activity | 2.5-fold increase |

Note: The data presented here is for illustrative purposes, drawing from studies on various isoxazole derivatives.

Exploration of Cellular Mechanisms of Action through Advanced Methodologies

Once initial biological activity is established, the next critical phase is to elucidate the specific cellular mechanisms through which this compound and its analogs exert their effects. This involves identifying the direct molecular target(s) and the downstream signaling pathways that are modulated.

Target Identification and Deconvolution Strategies for this compound

Identifying the precise molecular target of a bioactive small molecule is a significant challenge in chemical biology and drug discovery. nih.govbroadinstitute.org Several advanced methodologies can be employed for this purpose:

Affinity-Based Methods: These techniques utilize a modified version of the bioactive compound (e.g., with a biotin (B1667282) or photo-affinity label) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity in complex biological samples. creative-biolabs.com A compound's ability to compete with the probe for binding can reveal its target enzymes.

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. creative-biolabs.com Cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry.

Genetic and Genomic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 screening can be used to identify genes that, when silenced or knocked out, either mimic or block the effect of the compound. pharmafeatures.com This can provide strong evidence for the involvement of the corresponding protein in the compound's mechanism of action.

Pathway Analysis and Reporter Gene Assays

After identifying a potential target, it is essential to understand the broader cellular pathways that are affected.

Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular transcription factor. Changes in the reporter signal upon treatment with the compound indicate modulation of that pathway. For example, a reporter assay for the NF-κB pathway could be used to confirm the anti-inflammatory activity of a compound.

Proteomic and Metabolomic Approaches to Elucidate Biological Effects

To understand the comprehensive biological impact of this compound and its analogs, researchers employ proteomic and metabolomic strategies. These "omics" technologies provide an unbiased, system-wide view of cellular responses to a compound, identifying potential targets and downstream pathway modulations.

Proteomics: This approach focuses on the large-scale study of proteins, the primary functional molecules in the cell. For isoxazole-based compounds, proteomic analysis can identify the proteins that directly bind to the compound or whose expression levels change upon treatment. nih.gov Techniques such as chemical proteomics, often utilizing photoaffinity labeling, can pinpoint direct protein targets within a complex cellular environment. biorxiv.org In this method, a photoreactive group is sometimes incorporated into the isoxazole analog. Upon UV irradiation, the analog covalently bonds to its interacting proteins, which can then be isolated and identified using mass spectrometry. biorxiv.org Furthermore, quantitative proteomic approaches can compare the protein expression profiles of cells treated with the compound versus untreated cells, revealing downstream effects and potential mechanisms of action or toxicity. nih.gov Integrating proteomics with functional genomics can further elucidate target selectivity and potential resistance mechanisms. nih.gov

Metabolomics: This field involves the comprehensive analysis of small molecule metabolites within a biological system. nih.gov By profiling the metabolome, scientists can assess how an isoxazole analog perturbs metabolic pathways, such as energy metabolism, lipid metabolism, or amino acid synthesis. nih.gov Alterations in specific metabolites can serve as biomarkers for a compound's efficacy or off-target effects. nih.gov For instance, a significant shift in acylcarnitine levels might suggest an impact on mitochondrial function. nih.gov Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the principal analytical platforms used to identify and quantify these metabolic changes.

Preclinical Research Paradigms for Candidate Evaluation of this compound Analogs

The preclinical evaluation of isoxazole analogs involves a cascade of standardized assays designed to predict their in vivo behavior and therapeutic potential. conceptlifesciences.com Early and thorough characterization helps to identify candidates with favorable drug-like properties. creative-biolabs.comeurofinsdiscovery.com

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Methodologies for Research Compounds

In vitro ADME studies are fundamental for optimizing the pharmacokinetic properties of drug candidates like this compound analogs. conceptlifesciences.comsygnaturediscovery.com These assays assess how a compound is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. Key methodologies are summarized in the table below.

| ADME Parameter | Methodology | Purpose |

| Absorption | Caco-2 / MDCK Permeability Assays | Evaluates a compound's ability to cross intestinal epithelial cell monolayers, predicting oral absorption. criver.com |

| Distribution | Plasma Protein Binding (e.g., Rapid Equilibrium Dialysis) | Determines the fraction of the compound bound to plasma proteins, which affects its availability to reach target tissues. sygnaturediscovery.comcriver.com |

| Metabolism | Liver Microsome/Hepatocyte Stability Assays | Measures the rate at which the compound is broken down by metabolic enzymes (e.g., Cytochrome P450s) in liver preparations. conceptlifesciences.comcriver.com |

| Excretion | Transporter Interaction Assays | Assesses whether the compound is a substrate or inhibitor of key efflux transporters (e.g., P-gp, BCRP) that can impact its disposition. criver.com |

| Physicochemical | Solubility & Lipophilicity (LogD) Assays | Measures a compound's solubility in aqueous solutions and its affinity for lipid environments, which influence absorption and distribution. conceptlifesciences.comsygnaturediscovery.com |

This table provides an overview of common in vitro ADME assays. The data is based on information from multiple sources. conceptlifesciences.comsygnaturediscovery.comcriver.com

Cytotoxicity and Selectivity Profiling Techniques in Cell Lines

Evaluating the cytotoxicity of this compound analogs is essential to determine their therapeutic window. These assays measure the concentration at which a compound induces cell death. Selectivity profiling, in parallel, assesses whether the cytotoxic effect is specific to target cells (e.g., cancer cells) while sparing non-target cells. mdpi.com

Cytotoxicity Assays: A panel of cell lines, often representing different types of cancer or normal tissue, is treated with a range of compound concentrations. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%, is a key parameter derived from these studies. For example, studies on other isoxazole-amide analogs have determined their IC50 values against various cancer cell lines such as HeLa (cervical), MCF-7 (breast), and Hep3B (liver). nih.govresearchgate.net

Selectivity Profiling: To gauge selectivity, the IC50 value in a target cell line is compared to that in a non-malignant cell line (e.g., normal fibroblasts). mdpi.com A large ratio indicates that the compound is preferentially toxic to the target cells. Furthermore, functional protein microarrays can be used to broadly assess the selectivity profile of a small molecule by screening its binding against thousands of functional proteins simultaneously. nih.gov

| Assay Type | Cell Lines | Endpoint Measured | Example Finding for Isoxazole Analogs |

| Cytotoxicity | HeLa, MCF-7, Hep3B | IC50 (µg/ml) | Compound 2d showed an IC50 of 15.48 µg/ml against HeLa cells. nih.govresearchgate.net |

| Cytotoxicity | Hep3B | IC50 (µg/ml) | Compounds 2d and 2e showed IC50 values of ~23 µg/ml against Hep3B cells. nih.govresearchgate.net |

| Mechanism | Hep3B | Cell Cycle Analysis | Compounds 2d and 2e induced a delay in the G2/M phase. nih.govresearchgate.net |

| Selectivity | Malignant vs. Non-malignant | Selectivity Index (SI) | Favorable selectivity profiles noted for compounds showing lower IC50 in leukemia cells versus non-malignant fibroblasts. mdpi.com |

This table presents illustrative data on the evaluation of isoxazole analogs. The findings are based on published research. mdpi.comnih.govresearchgate.net

Ligand-Target Interaction Analysis Methodologies for this compound

Understanding how a ligand binds to its molecular target is paramount for structure-based drug design. Biophysical and structural biology techniques provide precise data on the affinity, thermodynamics, and physical nature of this interaction.

Biophysical Techniques for Binding Affinity Determination (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical methods offer label-free, quantitative analysis of binding events in real-time.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions. nih.govnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the isoxazole analog (the analyte) is then flowed over the surface. researchgate.net The binding event is detected as a change in the refractive index at the surface. nih.gov This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding. mdpi.com This technique directly measures the heat released or absorbed during the binding event between the target protein and the ligand in solution. A single ITC experiment can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. mdpi.com

Structural Biology Approaches for Target Complex Elucidation (e.g., X-ray Crystallography, Cryo-Electron Microscopy of protein-ligand complexes)

Structural biology methods provide high-resolution, three-dimensional views of how a ligand like this compound fits into its protein target.

X-ray Crystallography: For decades, X-ray crystallography has been a cornerstone of structure-based drug design. nih.gov The method requires the formation of a high-quality crystal of the protein-ligand complex. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, revealing the atomic structure of the protein and the precise orientation of the bound ligand. nih.gov This information is invaluable for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and for rationally designing more potent and selective analogs.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structures of large, flexible, or difficult-to-crystallize protein complexes. ucl.ac.uknih.gov In cryo-EM, a solution of the protein-ligand complex is flash-frozen, and thousands of images of individual particles are captured with an electron microscope. youtube.com These images are then computationally averaged to generate a high-resolution 3D reconstruction of the complex. nih.gov Cryo-EM is particularly advantageous for studying membrane proteins or large multi-protein assemblies that are often challenging for X-ray crystallography. ucl.ac.uk

Computational Chemistry and in Silico Approaches in 5 Aminomethyl 3 Isopropylisoxazole Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions of 5-Aminomethyl-3-isopropylisoxazole

Molecular modeling and docking are foundational techniques in computational drug design, enabling the prediction of how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are crucial for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a novel compound like this compound, virtual screening can be employed to identify potential protein targets. The process typically involves docking the compound into the binding sites of a vast array of proteins with known three-dimensional structures.

In studies of related isoxazole (B147169) derivatives, virtual screening has been successfully used to identify potential inhibitors for various enzymes. For instance, a common approach involves preparing a 3D model of the ligand and then using docking software to predict its binding affinity to a library of protein structures. The results are then ranked based on scoring functions that estimate the strength of the interaction. For this compound, a similar workflow would be applied. The molecule's 3D structure would be generated and optimized, and then screened against databases of protein structures, such as the Protein Data Bank (PDB).

A hypothetical virtual screening of this compound might yield high scores against targets where the isopropyl group can fit into a hydrophobic pocket and the aminomethyl group can form hydrogen bonds or electrostatic interactions with polar residues in the binding site.

| Parameter | Description | Hypothetical Value for this compound |

| Docking Score (kcal/mol) | Estimated binding affinity. More negative values indicate stronger binding. | -7.0 to -9.5 |

| Hydrogen Bonds | Number of hydrogen bonds formed with the target protein. | 2-4 |

| Interacting Residues | Amino acids in the binding site that interact with the ligand. | Asp, Glu, Ser, Tyr |

This table presents hypothetical data based on typical results for structurally similar isoxazole derivatives.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would consist of key features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (the isoxazole nitrogen), and a hydrophobic region (the isopropyl group).

Studies on analogs like aminomethylisoxazole propionic acid (AMPA) have led to the development of pharmacophore models for specific transporters. umt.edu These models typically highlight the importance of the amino and acidic groups for interaction with the target. For this compound, a pharmacophore model could be generated based on its structure and used to screen for other molecules with similar features, potentially leading to the discovery of new compounds with similar biological activities. This model can also guide the design of new derivatives with improved potency and selectivity. For example, modifying the isopropyl group to better fit a specific hydrophobic pocket or altering the position of the aminomethyl group to optimize hydrogen bonding could lead to more effective compounds.

| Pharmacophore Feature | Chemical Group in this compound | Potential Interaction |

| Hydrogen Bond Donor | -NH2 | Interaction with acidic residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | Isoxazole Nitrogen | Interaction with donor residues (e.g., Ser, Thr) |

| Hydrophobic Center | Isopropyl Group | Interaction with hydrophobic pockets (e.g., Leu, Val) |

This table outlines the key pharmacophoric features of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. For this compound, MD simulations can be used to study its conformational flexibility, its interaction with solvent molecules, and the stability of its complex with a target protein.

In a typical MD simulation, the compound would be placed in a simulated environment, such as a box of water molecules, and the forces between all atoms would be calculated. Newton's equations of motion are then used to simulate the movement of the atoms over a period of nanoseconds or even microseconds. This allows for the exploration of the compound's conformational landscape and its binding dynamics with a target.

Studies on other isoxazole derivatives have used MD simulations to assess the stability of ligand-protein complexes and to calculate binding free energies. mdpi.com For this compound, an MD simulation could reveal how the molecule adapts its conformation upon binding to a target and how water molecules mediate the interaction. The results of such simulations can provide a more accurate prediction of binding affinity than static docking studies alone.

| Simulation Parameter | Typical Value | Information Gained for this compound |

| Simulation Time | 100 ns | Stability of the ligand-protein complex over time. |

| RMSD (Root Mean Square Deviation) | < 2 Å | Conformational stability of the ligand in the binding site. |

| Binding Free Energy (MM/PBSA) | -30 to -50 kcal/mol | A more accurate estimation of binding affinity. mdpi.com |

This table provides typical parameters and expected outcomes for an MD simulation of a small molecule like this compound complexed with a protein, based on findings for related compounds. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations are used to study the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic properties. These methods are based on the principles of quantum mechanics and can provide highly accurate predictions.

Density Functional Theory (DFT) is a popular quantum chemical method that is well-suited for studying the electronic structure of molecules the size of this compound. DFT calculations can be used to determine a wide range of properties, including the molecule's geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For isoxazole derivatives, DFT studies have been used to analyze their chemical reactivity and electronic structure. researchgate.net A DFT analysis of this compound would likely involve optimizing its geometry and then calculating its electronic properties. The HOMO-LUMO gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| DFT Calculated Property | Description | Hypothetical Value for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity. | 2.5 D |

This table presents hypothetical DFT-calculated properties for this compound based on general values for similar organic molecules.

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can provide very high accuracy for smaller systems and are particularly useful for studying reaction mechanisms.

For this compound, ab initio calculations could be used to investigate the mechanisms of its potential reactions, such as its metabolism or its interaction with a specific chemical environment. For example, these calculations could be used to model the transition states of reactions involving the aminomethyl group or the isoxazole ring. While specific ab initio studies on this compound are lacking, research on the thermal rearrangements of related 3-acylamino-5-methylisoxazoles has utilized such methods to elucidate complex reaction pathways. nih.gov This demonstrates the power of ab initio calculations to provide deep mechanistic insights that are not accessible through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For the isoxazole class of compounds, these models are crucial for identifying the structural features that govern their therapeutic effects.

A 2015 study on newer isoxazole derivatives demonstrated the development of a QSAR model to correlate structure with anti-inflammatory activity. The study found a strong correlation between the predicted and observed activities, indicating a robust and predictive model. nih.gov Similarly, a comprehensive 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists successfully constructed models with high predictive ability. mdpi.com These models are instrumental in guiding the synthesis of new derivatives with enhanced potency. mdpi.com

The foundation of any QSAR/QSPR model is the numerical representation of the chemical structure through molecular descriptors. These descriptors quantify various aspects of a molecule, including its topological, geometrical, electronic, and physicochemical characteristics. The process involves calculating a wide range of descriptors and then selecting the most relevant ones to build a predictive model.

Common descriptor generation and selection strategies include:

Descriptor Calculation: A multitude of descriptors can be calculated, such as constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical parameters, and 3D descriptors derived from the molecule's conformation. cadaster.euyoutube.com

Feature Selection: To avoid overfitting and improve the accuracy of the model, a feature selection process is employed. nih.gov This often involves filter methods, such as removing descriptors with low variance or high collinearity (correlation > 0.90), to reduce the complexity of the data. nih.gov Wrapper methods can also be used, where different subsets of features are evaluated to find the combination that maximizes the model's predictive power. scielo.br

The table below illustrates some of the common molecular descriptors used in the development of QSAR/QSPR models for heterocyclic compounds like isoxazoles.

| Descriptor Class | Example Descriptors | Description |

| Physicochemical | AlogP, TPSA | Log of the octanol/water partition coefficient (lipophilicity), Topological Polar Surface Area (polarity). mdpi.com |

| Constitutional | Molecular Weight, nHAcc | The mass of the molecule, Number of Hydrogen Bond Acceptors. cadaster.eu |

| Quantum-Chemical | HOMO, LUMO Energies | Energy of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, indicating reactivity. |

| 3D Field-Based | CoMFA, CoMSIA | Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis fields (steric, electrostatic, hydrophobic). mdpi.com |

This table is illustrative and represents descriptors commonly used for this class of compounds.

Machine learning (ML) algorithms are increasingly used to develop sophisticated and highly predictive QSAR/QSPR models. youtube.com These methods can capture complex, non-linear relationships between molecular descriptors and the target property (e.g., biological activity). scielo.br

For classes of compounds like isoxazoles, various ML algorithms have been successfully applied:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. A study on LpxC inhibitors identified the Random Forest model as the best-performing model when using MACCS fingerprints as descriptors. nih.gov

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points into different classes.

Artificial Neural Networks (ANN): Computational models inspired by the structure of biological neural networks, capable of modeling highly complex relationships.

Gradient Boosting Machines (e.g., XGBoost): An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. In one study, the Extremely Gradient Boost (XGBoost) model was the most accurate when using PubChem fingerprints. nih.gov

A study on imidazole (B134444) derivatives used artificial intelligence algorithms to select descriptors and build a QSAR model, which then guided the design of new analogues with favorable predicted IC50 values. scielo.br This highlights the power of ML in modern drug design.

| Machine Learning Algorithm | Application in QSAR/QSPR | Reference Study Finding |

| Random Forest | Classification and Regression | The best model using MACCS fingerprint for LpxC inhibitors. nih.gov |

| Extremely Gradient Boost (XGBoost) | Classification and Regression | The best model using PubChem fingerprint for LpxC inhibitors. nih.gov |

| Support Vector Machine | Classification and Regression | A complex method that transforms original descriptors through a process known as featurization. youtube.com |

| Artificial Neural Networks | Modeling Complex Relationships | Used in various protocols relying on statistical or machine learning techniques to generate models for virtual screening. youtube.com |

This table summarizes machine learning approaches mentioned in the literature for developing QSAR models for heterocyclic compounds.

In Silico ADMET Prediction Methodologies for Pharmacokinetic and Toxicological Profiling in Research

Before a compound can become a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be evaluated. In silico ADMET prediction allows for early-stage screening of these properties, saving significant time and resources. nih.gov These predictive models are a standard part of the computational evaluation for compounds like this compound and its derivatives.

Online servers and specialized software are commonly used to predict a range of ADMET properties. For instance, the SwissADME and ProTox-II services are frequently employed to estimate physicochemical properties, pharmacokinetics, drug-likeness, and potential toxicity. mdpi.com A 2023 study on sulfonamide derivatives used the pkCSM and Pre-ADMET online servers to compute ADME and toxicity properties for their most potent compounds. nih.gov These predictions help researchers identify potential liabilities, such as poor gastrointestinal absorption or potential for genotoxicity, early in the discovery process. mdpi.com

The table below lists key ADMET properties that are routinely predicted using in silico methods.

| ADMET Property | Description | Relevance in Drug Discovery |

| Absorption | Gastrointestinal (GI) Absorption, Blood-Brain Barrier (BBB) Permeability | Predicts how well the compound is absorbed into the bloodstream and whether it can reach the central nervous system. mdpi.com |

| Distribution | Plasma Protein Binding, Volume of Distribution (Vd) | Indicates how the compound is distributed throughout the body and its availability to reach the target site. mdpi.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts interactions with major drug-metabolizing enzymes, which can lead to drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |

| Toxicity | Genotoxicity, Hepatotoxicity, LD50 | Predicts the potential for the compound to cause genetic mutations, liver damage, or acute toxicity. mdpi.com |

This table outlines common ADMET properties predicted for drug candidates using computational tools.

Chemoinformatics and Database Mining for Related Compound Analysis and Scaffold Exploration

Chemoinformatics combines computational techniques with chemical information to support drug discovery. A key application is the mining of large chemical databases (e.g., PubChem, ChEMBL, ZINC) to identify compounds with similar structures or predicted properties to a lead molecule like this compound.

This process is crucial for:

Scaffold Exploration: Identifying different chemical scaffolds that can hold the key pharmacophoric features in a similar spatial arrangement. Research on LpxC inhibitors used cheminformatics analysis to identify favorable and unfavorable scaffolds, providing guidance for lead optimization. nih.gov

Analog Identification: Finding commercially available or synthetically accessible analogs for further testing.

Structure-Activity Relationship (SAR) Analysis: By analyzing groups of related compounds, researchers can uncover trends in how structural modifications affect biological activity. Studies on isoxazole derivatives often involve analyzing SAR to understand how different substituents on the isoxazole ring influence their activity. mdpi.com For example, one study found that an allyl substituent at the C5 position of a related scaffold was important for inhibiting NO production. mdpi.com

The synthesis of novel fluorophenyl-isoxazole derivatives was guided by chemo-informatics analysis, which confirmed that the designed compounds adhered to Lipinski's rule of five, a key indicator of drug-likeness. researchgate.net This initial computational screening ensures that newly synthesized compounds have a higher probability of possessing favorable pharmacokinetic properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Aminomethyl 3 Isopropylisoxazole and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Aminomethyl-3-isopropylisoxazole. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific multi-dimensional NMR data for this compound is not widely available in published literature, the application of these techniques can be understood from the analysis of related isoxazole (B147169) structures. researchgate.netsciarena.comrsc.org 2D NMR experiments are critical for assembling the molecular puzzle. youtube.com

Correlated SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the methine proton and the methyl protons of the isopropyl group. It would also confirm the connectivity within the aminomethyl group if the protons are magnetically non-equivalent.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (a one-bond correlation). sdsu.eduyoutube.com This is the most reliable method for assigning carbon signals. For the target molecule, it would definitively link the isopropyl methyl protons to their corresponding carbon signal and the aminomethyl protons to the CH2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is crucial for connecting different parts of the molecule. For instance, the protons of the isopropyl group would show correlations to the C3 carbon of the isoxazole ring. The aminomethyl protons would show a key correlation to the C5 carbon of the ring, confirming the substituent's position.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies atoms that are close in space, regardless of whether they are connected by bonds. researchgate.net It is vital for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal the spatial proximity between the protons of the isopropyl group and the H4 proton of the isoxazole ring.

The following table shows representative ¹H and ¹³C NMR chemical shifts for a related isoxazole derivative, (3-para-tolyl-isoxazol-5-yl)-methanol, which helps illustrate the expected signal regions. sciarena.com

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (on phenyl ring) | 2.33 (s) | 20.9 |

| CH₂ (methylene) | 4.72 (s) | 54.9 |

| Isoxazole Ring H4 | 6.47 (s) | 100.8 |

| Aromatic CH | 7.13 (d), 7.59 (d) | 125.4, 128.3 |

| Isoxazole Ring C3 | - | 165.9 |

| Isoxazole Ring C5 | - | 177.7 |

| Data for (3-para-tolyl-isoxazol-5-yl)-methanol in CDCl₃. sciarena.com |

Solid-State NMR Applications for Polymorphism or Solid-State Structure

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Recent advancements have demonstrated the utility of ¹³C{¹⁴N} RESPDOR solid-state NMR experiments as an "attached nitrogen test". nih.goviastate.edu This technique can unambiguously differentiate heterocyclic isomers, such as isoxazoles and oxazoles, by identifying carbon atoms directly bonded to nitrogen. nih.goviastate.edu In an isoxazole ring, only one carbon atom (C5) is directly bonded to the nitrogen atom, whereas in an oxazole, two carbons are bonded to nitrogen. iastate.edu This method would provide a definitive confirmation of the isoxazole ring structure in solid samples of this compound and could be used to characterize different crystalline forms or study its interactions in a solid matrix. nih.goviastate.edu

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis